N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, a triazole ring, and a morpholine sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the fluorophenyl group: This step involves the coupling of the triazole ring with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the thiadiazole ring: This is done by reacting the intermediate with a thiadiazole derivative under suitable conditions.
Incorporation of the morpholine sulfonyl group: This final step involves the sulfonylation of the benzamide derivative with morpholine sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, the fluorophenyl group may enhance binding affinity to certain proteins, while the thiadiazole and triazole rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-Chlorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide
- **N-{[4-(4-Bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide
Uniqueness
The presence of the fluorophenyl group in N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide distinguishes it from its analogs with different halogen substitutions. This fluorine substitution can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C25H25FN8O5S3 |
---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H25FN8O5S3/c1-16-29-31-24(41-16)28-22(35)15-40-25-32-30-21(34(25)19-6-4-18(26)5-7-19)14-27-23(36)17-2-8-20(9-3-17)42(37,38)33-10-12-39-13-11-33/h2-9H,10-15H2,1H3,(H,27,36)(H,28,31,35) |
InChI Key |
NEXBOXWZJIGOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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